

D-Lactic Acid, Gut Microbiota, and Dysbiosis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Lactic acid*

Cat. No.: *B555980*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-lactic acid, a stereoisomer of L-lactic acid, is primarily a metabolic byproduct of fermentation by certain gut bacteria. In a state of gut microbial balance, or eubiosis, **D-lactic acid** is produced in negligible amounts and is efficiently metabolized. However, in conditions of dysbiosis, particularly those characterized by an overgrowth of D-lactate-producing bacteria, its production can overwhelm the host's metabolic capacity, leading to elevated systemic levels. This accumulation can result in **D-lactic acidosis**, a potentially severe metabolic derangement, and is increasingly implicated in the pathophysiology of various gastrointestinal and systemic diseases. This guide provides a comprehensive technical overview of the intricate relationship between **D-lactic acid**, the gut microbiota, and dysbiosis, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

D-Lactic Acid Production by Gut Microbiota in Eubiosis and Dysbiosis

The human gut is colonized by a complex ecosystem of microorganisms that play a crucial role in health and disease. While many gut bacteria produce L-lactic acid as a primary fermentation product, a smaller subset is capable of producing **D-lactic acid**.

In a healthy gut, the production of **D-lactic acid** is minimal and is readily cleared by the host. However, certain conditions can disrupt this delicate balance, leading to an overgrowth of D-lactate-producing bacteria and subsequent accumulation of **D-lactic acid**.^{[1][2]} The most well-documented condition associated with **D-lactic acidosis** is Short Bowel Syndrome (SBS), where anatomical changes and rapid transit of carbohydrates to the colon create an environment ripe for the proliferation of these bacteria.^{[1][3][4][5][6][7][8]}

Other conditions associated with gut dysbiosis and elevated **D-lactic acid** include:

- Inflammatory Bowel Disease (IBD): Patients with IBD, including Crohn's disease and ulcerative colitis, often exhibit altered gut microbiota composition and increased intestinal permeability, which can contribute to higher systemic **D-lactic acid** levels.^[6]
- Small Intestinal Bacterial Overgrowth (SIBO): An excessive number of bacteria in the small intestine can lead to increased fermentation of carbohydrates and production of **D-lactic acid**.

Key Bacterial Producers of D-Lactic Acid

Several bacterial genera commonly found in the gut are known to produce **D-lactic acid**. These include:

- Lactobacillus: Many species within this genus are capable of producing **D-lactic acid**, including *L. acidophilus*, *L. delbrueckii*, *L. plantarum*, and *L. fermentum*.^[9]
- Bifidobacterium: While generally considered beneficial, some species can produce **D-lactic acid**.^{[10][11]}
- Clostridium
- Escherichia coli
- Streptococcus

The specific strains and their metabolic activity are influenced by substrate availability (particularly undigested carbohydrates) and the overall gut environment.

Quantitative Data on D-Lactic Acid in Health and Disease

The following tables summarize quantitative data on **D-lactic acid** levels in various conditions, as reported in the scientific literature.

Table 1: Serum **D-Lactic Acid** Concentrations in Short Bowel Syndrome (SBS)

Patient Population	Condition	D-Lactic Acid Concentration (mmol/L)	Reference
14-year-old male	SBS with D-lactic acidosis	11.21	[3]
4-year-old male	SBS with D-lactic acidosis	8.89	[5]
12-year-old male	SBS with D-lactic acidosis	4.26 - 7.48	[5]
12-year-old male	SBS with D-lactic acidosis	5.23	[7]
Pediatric patients (n=23)	SBS with D-lactic acidosis	> 0.25 (Cases)	[4]
Pediatric patients (n=23)	SBS without D-lactic acidosis	≤ 0.25 (Controls)	[4]

Table 2: **D-Lactic Acid** Concentrations in Inflammatory Bowel Disease (IBD)

Patient Population	Condition	D-Lactic Acid Concentration	Reference
Pediatric IBD patients (n=44)	IBD	Median: 4.05 nmol/L	[6]
Healthy controls (n=49)	Healthy	Median: -0.25 nmol/L	[6]

Table 3: Impact of Interventions on **D-Lactic Acid** Levels

Intervention	Patient Population/Model	Effect on D-Lactic Acid	Reference
Antibiotics (Metronidazole)	12-year-old male with SBS	Normalization of D-lactic acid levels	[5]
Synbiotic Treatment	Patient with SBS	Serum D-lactate declined	[12]
Probiotic Cocktail	Boy with SBS and recurrent D-lactic acidosis	Disappearance of D-lactate-producing Lactobacillus strains	[9] [13]

Table 4: In Vitro **D-Lactic Acid** Production by Lactobacillus Species

Bacterial Species	Substrate	D-Lactic Acid Production	Reference
Lactobacillus sp. and L. amylovorus mixed culture	Starch	Mixture of L-(+)- and D-(-)-lactic acid	[2]

Pathophysiology of D-Lactic Acid-Associated Dysbiosis

The overproduction and accumulation of **D-lactic acid** can have significant pathophysiological consequences, affecting the intestinal barrier, immune system, and central nervous system.

Impairment of the Intestinal Barrier

Elevated levels of **D-lactic acid** in the gut lumen can contribute to increased intestinal permeability, often referred to as "leaky gut." This occurs through the disruption of tight junction proteins that regulate the paracellular space between intestinal epithelial cells. Increased permeability allows for the translocation of **D-lactic acid**, as well as other bacterial products like lipopolysaccharide (LPS), into the bloodstream, triggering systemic inflammation. Some studies suggest that certain probiotic strains can protect against this disruption.[\[14\]](#)[\[15\]](#)

Immunomodulatory Effects

D-lactic acid can modulate the immune system, often in a pro-inflammatory manner. It has been shown to activate signaling pathways that lead to the production of inflammatory cytokines.

Neurotoxicity

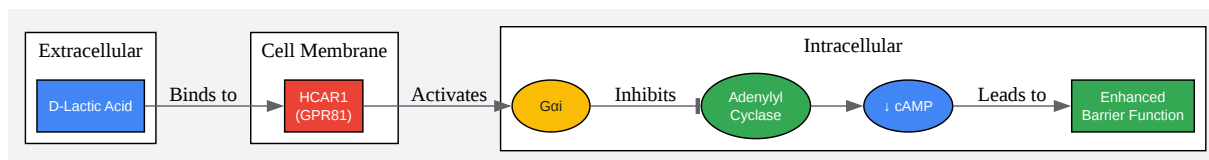
One of the most severe consequences of **D-lactic acidosis** is encephalopathy, characterized by neurological symptoms such as confusion, ataxia, and slurred speech.[\[1\]](#) The exact mechanisms of **D-lactic acid**-induced neurotoxicity are not fully elucidated but are thought to involve direct effects on the central nervous system, independent of the acidosis itself.[\[16\]](#)[\[17\]](#) Animal studies have shown that **D-lactic acid** infusion can induce neurological signs.[\[16\]](#)[\[17\]](#)

Key Signaling Pathways

Several signaling pathways are implicated in the host response to elevated **D-lactic acid**. Understanding these pathways is crucial for identifying potential therapeutic targets.

HCAR1 Signaling in Intestinal Epithelial Cells

The hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81, is a G protein-coupled receptor that can be activated by both L- and **D-lactic acid**. In intestinal epithelial cells, apical activation of HCAR1 by lactate has been shown to enhance intestinal barrier function by promoting the integrity of tight junctions through a G α i-dependent signaling pathway.[\[4\]](#)[\[7\]](#)[\[18\]](#)[\[19\]](#)

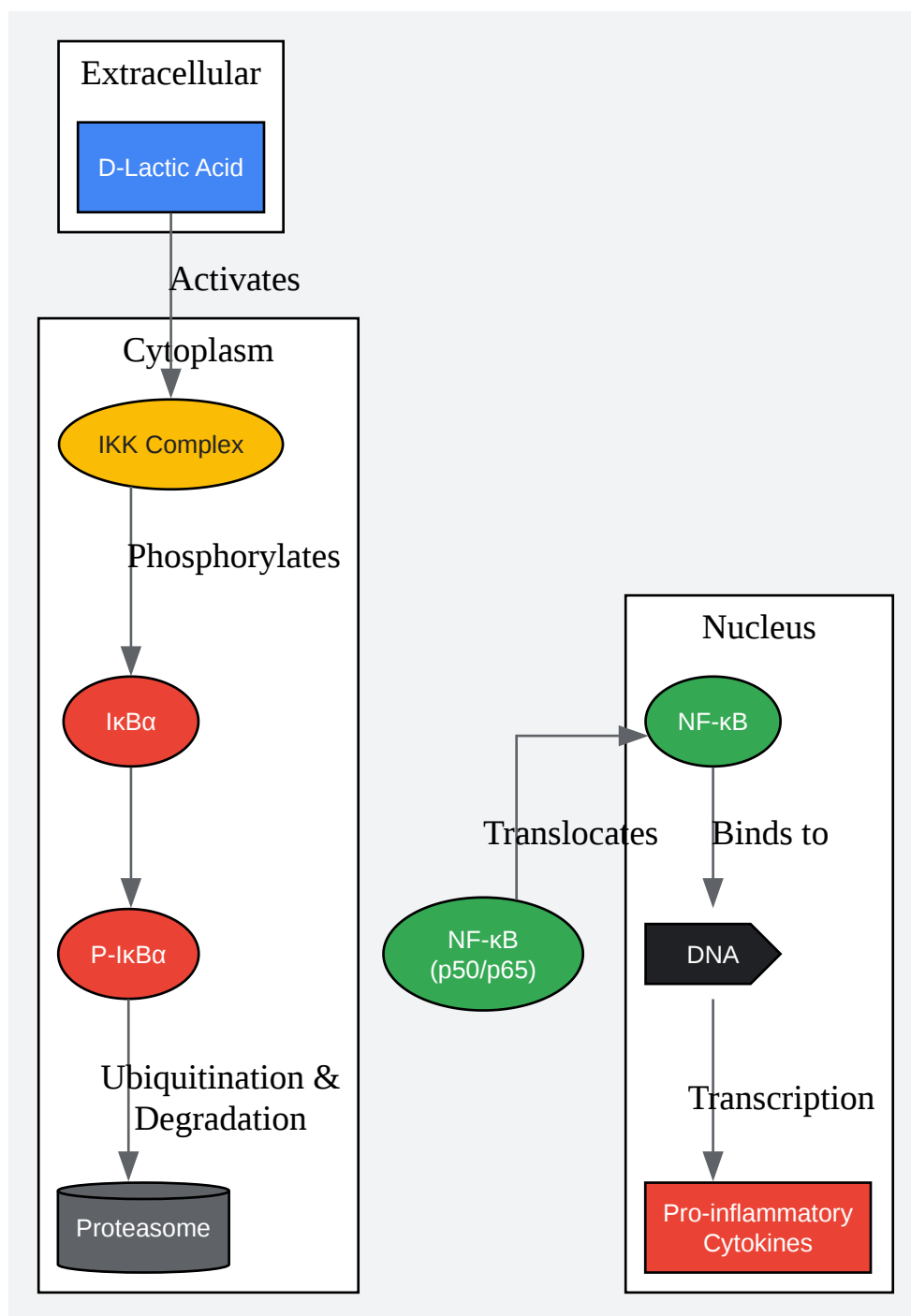


[Click to download full resolution via product page](#)

Figure 1: HCAR1 Signaling Pathway. **D-Lactic acid** binds to and activates the HCAR1 receptor on intestinal epithelial cells, leading to the inhibition of adenylyl cyclase via G α i, a decrease in cAMP levels, and subsequent enhancement of intestinal barrier function.

NF- κ B Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF- κ B) is a key regulator of inflammation. **D-lactic acid** has been shown to promote the activation of the NF- κ B signaling pathway, leading to the production of pro-inflammatory cytokines. This can occur through various mechanisms, including the degradation of the inhibitory protein I κ B α .



[Click to download full resolution via product page](#)

Figure 2: NF- κ B Signaling Pathway. **D-Lactic acid** can lead to the activation of the IKK complex, which phosphorylates I κ B α . This targets I κ B α for degradation, allowing NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Experimental Protocols and Methodologies

A variety of experimental methods are employed to study the relationship between **D-lactic acid**, gut microbiota, and dysbiosis.

Quantification of D-Lactic Acid

Accurate measurement of **D-lactic acid** in biological samples is critical. Common methods include:

- **Enzymatic Assays:** These assays are based on the specific activity of D-lactate dehydrogenase (D-LDH), which oxidizes D-lactate to pyruvate. The resulting production of NADH can be measured spectrophotometrically. Commercial kits are widely available for this purpose.
- **High-Performance Liquid Chromatography (HPLC):** HPLC methods, often coupled with UV or fluorescence detection, provide high sensitivity and specificity for the quantification of **D-lactic acid** and can distinguish it from the L-isomer.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for the analysis of volatile compounds and can be used to measure **D-lactic acid** after derivatization.[\[20\]](#)[\[21\]](#)

Analysis of Gut Microbiota Composition

To understand the microbial basis of **D-lactic acid** production, it is essential to characterize the gut microbiota. The most common technique is:

- **16S rRNA Gene Sequencing:** This method involves amplifying and sequencing the 16S ribosomal RNA gene, which is present in all bacteria and archaea. The resulting sequences are then compared to databases to identify the different microbial taxa present in a sample and their relative abundances.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

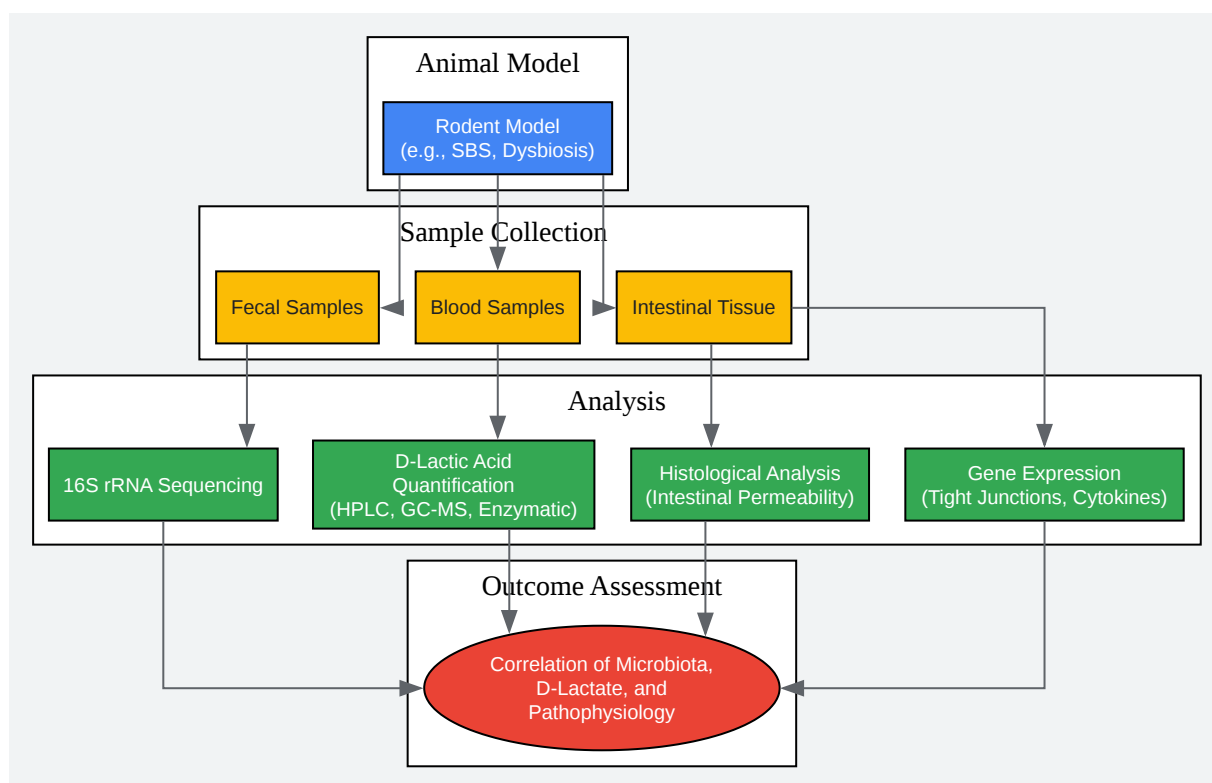
Animal Models

Animal models are invaluable for studying the cause-and-effect relationships between gut dysbiosis, **D-lactic acid** production, and host pathophysiology.

- **Induction of Lactic Acidosis:** Lactic acidosis can be induced in rodents through various methods, including the administration of substances like phenformin, which inhibits

mitochondrial respiration and promotes anaerobic glycolysis.[19] Ischemia-reperfusion models in the intestine can also lead to increased D-lactate levels.[27]

- Short Bowel Syndrome Models: Surgical resection of a portion of the small intestine in rodents can mimic the conditions of human SBS and allow for the study of subsequent gut microbial changes and **D-lactic acid** production.



[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow. A typical workflow for investigating the role of **D-lactic acid** in gut dysbiosis using an animal model.

Therapeutic Strategies

Management of **D-lactic acidosis** and the underlying dysbiosis primarily focuses on reducing the production and absorption of **D-lactic acid**.

- **Dietary Modification:** Restricting the intake of refined carbohydrates can limit the substrate available for fermentation by D-lactate-producing bacteria.[8]
- **Antibiotics:** Antibiotics can be used to reduce the overgrowth of D-lactate-producing bacteria. However, this approach can also have broad effects on the gut microbiota and may lead to resistance.[5][8][28][29]
- **Probiotics and Synbiotics:** The administration of specific probiotic strains that do not produce **D-lactic acid**, or synbiotics (a combination of probiotics and prebiotics), can help to restore a healthy gut microbial balance and competitively exclude D-lactate producers.[9][12][13][28]

Conclusion and Future Directions

The relationship between **D-lactic acid**, the gut microbiota, and dysbiosis is a complex and clinically significant area of research. While significant progress has been made in understanding the role of **D-lactic acid** in conditions like SBS, many questions remain. Future research should focus on:

- Elucidating the precise molecular mechanisms of **D-lactic acid**-induced neurotoxicity and immunomodulation.
- Identifying specific microbial signatures that predispose individuals to **D-lactic acidosis**.
- Developing more targeted therapeutic strategies, such as novel probiotics or small molecule inhibitors of D-lactate production, to manage and prevent **D-lactic acid**-associated pathologies.
- Further validating the use of **D-lactic acid** as a biomarker for intestinal permeability and dysbiosis in a broader range of clinical conditions.

A deeper understanding of this intricate interplay will be instrumental in the development of novel diagnostics and therapeutics for a variety of gastrointestinal and systemic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 4. Factors associated with D-lactic acidosis in pediatric intestinal failure: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A152 D-LACTIC ACIDOSIS IN CHILDREN WITH SHORT BOWEL SYNDROME-A LITERATURE REVIEW AND REPORT OF TWO CASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Lactic acidosis in a boy with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-lactic acidosis secondary to short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Lactic Acidosis in Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Bifidobacterium species associated with breastfeeding produce aromatic lactic acids in the infant gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. A Stand-Alone Synbiotic Treatment for the Prevention of D-Lactic Acidosis in Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lactic Acid Bacteria Strains Used as Starters for Kimchi Fermentation Protect the Disruption of Tight Junctions in the Caco-2 Cell Monolayer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. D-Lactic acid-induced neurotoxicity in a calf model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. benchchem.com [benchchem.com]
- 20. microbiologyjournal.org [microbiologyjournal.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 23. researchgate.net [researchgate.net]
- 24. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]
- 25. 16S rRNA gene sequencing and healthy reference ranges for 28 clinically relevant microbial taxa from the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lactic acidosis in vivo: testing the link between lactate generation and H⁺ accumulation in ischemic mouse muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 28. D-lactic acidosis in short-bowel syndrome managed with antibiotics and probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antibiotic-induced D-lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Lactic Acid, Gut Microbiota, and Dysbiosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555980#how-is-d-lactic-acid-related-to-gut-microbiota-and-dysbiosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com